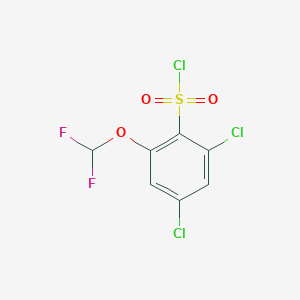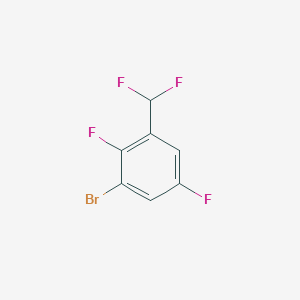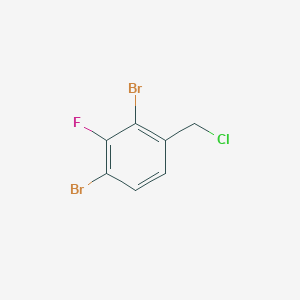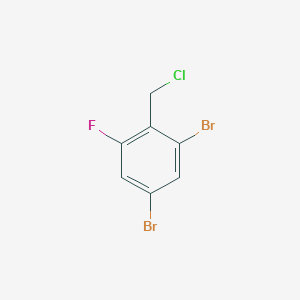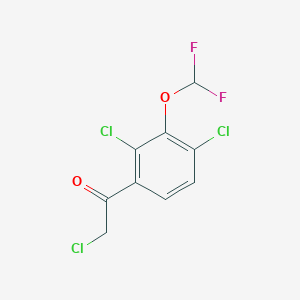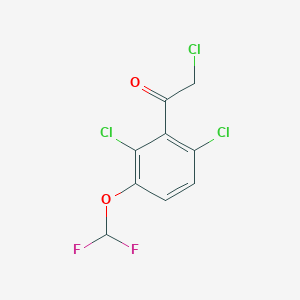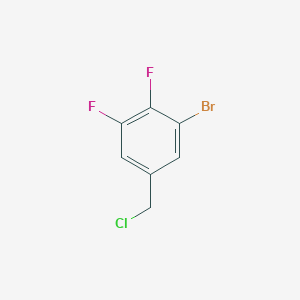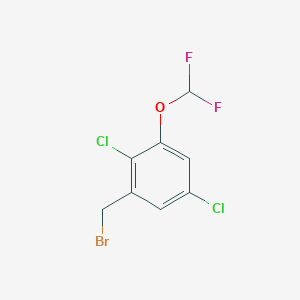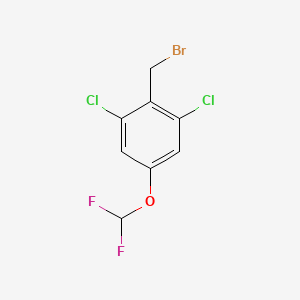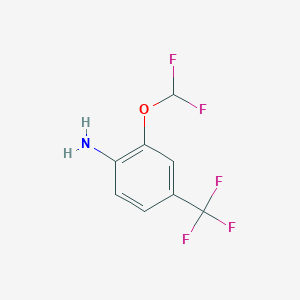
2-Difluoromethoxy-4-(trifluoromethyl)aniline
Übersicht
Beschreibung
“2-Difluoromethoxy-4-(trifluoromethyl)aniline” is a chemical compound with the linear formula F2CHOC6H4NH2 . It has a molecular weight of 159.13 . This compound is part of the class of organic compounds known as anilines .
Synthesis Analysis
The synthesis of similar compounds involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible . Another method involves the addition of sodium ferrate and sodium bromide as auxiliary reaction mixture, heated to 95 °C for 4 h, then sodium amide is added .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNc1ccccc1OC(F)F . The InChI key for this compound is CGNAIUUCOVWLLL-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a refractive index of 1.505 (lit.) and a boiling point of 205 °C (lit.) . The density of this compound is 1.272 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis
The chemical structure and synthesis processes of compounds related to 2-difluoromethoxy-4-(trifluoromethyl)aniline have been a focus of research. Grocock et al. (1971) discussed the synthesis of related compounds and the relevance of steric factors and intramolecular hydrogen bonding in these processes (Grocock et al., 1971). Additionally, Arjunan et al. (2011) conducted spectroscopic and quantum chemical studies on closely related compounds to understand their vibrational, structural, and thermodynamic characteristics (Arjunan, T. Rani, & S. Mohan, 2011).
Applications in Material Science
In the field of material science, the derivatives of compounds similar to this compound have been explored for their potential use. For instance, Miyajima et al. (1995) synthesized derivatives exhibiting stable smectic phases, which could be crucial for developing new materials with specific liquid crystalline properties (Miyajima et al., 1995).
Role in Chemical Synthesis
The role of related anilines in the synthesis of other complex molecules has been extensively studied. Marull et al. (2004) described a method for synthesizing 4-trifluoromethyl-2(1H)-quinolinones, showcasing the versatility of these compounds in chemical synthesis (Marull, Lefebvre, & M. Schlosser, 2004).
Nonlinear Optical Materials
The potential of related compounds as nonlinear optical materials has also been researched. Arivazhagan et al. (2012) studied the first-order hyperpolarizability of 4-chloro-2-(trifluoromethyl) aniline, which is a significant property for applications in nonlinear optics (Arivazhagan, V. Subhasini, & A. Austine, 2012).
Electrophotography Applications
Matsui et al. (1993) synthesized N-(Nitrofluorenylidene)anilines, including 2-trifluoromethyl derivatives, for use as electron transport materials in electrophotography, demonstrating the applicability of these compounds in imaging technologies (Matsui, Katsuyuki Fukuyasu, K. Shibata, & H. Muramatsu, 1993).
Safety and Hazards
This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is hazardous if swallowed, in contact with skin, or inhaled . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10)15-6-3-4(8(11,12)13)1-2-5(6)14/h1-3,7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHJMQFAKPWJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




